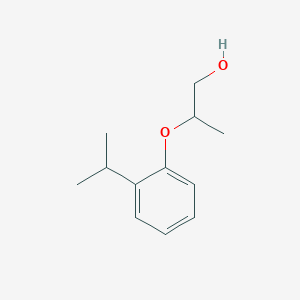

2-(2-Isopropylphenoxy)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Isopropylphenoxy)propan-1-ol is an organic compound with the molecular formula C11H16O2. It is a derivative of phenol and is characterized by the presence of an isopropyl group attached to the benzene ring and a propan-1-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Williamson Ether Synthesis: This method involves the reaction of 2-isopropylphenol with 1-bromopropane in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds through the formation of an alkoxide intermediate, followed by nucleophilic substitution.

Ullmann Condensation: This method involves the coupling of 2-isopropylphenol with 1-chloropropane in the presence of a copper catalyst. The reaction proceeds through the formation of a copper complex, followed by reductive elimination.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the Williamson Ether Synthesis due to its simplicity and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product.

Types of Reactions:

Oxidation: this compound can be oxidized to form 2-(2-isopropylphenoxy)propanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: The compound can be reduced to form 2-(2-isopropylphenoxy)ethanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or alkyl groups, to form different derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, acidic conditions.

Reduction: LiAlH4, ether solvent.

Substitution: NaH, 1-bromopropane, Cu catalyst.

Major Products Formed:

Oxidation: 2-(2-isopropylphenoxy)propanoic acid.

Reduction: 2-(2-isopropylphenoxy)ethanol.

Substitution: Various alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Isopropylphenoxy)propan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

Medicine: It has been investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.

Industry: It is used in the production of various industrial chemicals and materials due to its unique chemical properties.

Wirkmechanismus

2-(2-Isopropylphenoxy)propan-1-ol is similar to other phenol derivatives, such as 2-(4-isopropylphenoxy)ethanol and 2-(2-isopropylphenoxy)ethanamine. it is unique in its structure and properties, which contribute to its distinct chemical behavior and applications.

Vergleich Mit ähnlichen Verbindungen

2-(4-isopropylphenoxy)ethanol

2-(2-isopropylphenoxy)ethanamine

2-(2-isopropylphenoxy)propanoic acid

Does this cover everything you were looking for?

Biologische Aktivität

2-(2-Isopropylphenoxy)propan-1-ol, also known by its CAS number 1226152-58-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Molecular Formula: C12H18O2

Molecular Weight: 198.27 g/mol

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity: The compound has shown potential in inhibiting the growth of certain bacterial strains.

- Antioxidant Properties: It may scavenge free radicals and reduce oxidative stress in cells.

- Enzyme Inhibition: Research indicates that it could inhibit enzymes involved in inflammatory pathways.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Streptococcus pneumoniae | 20 |

| Escherichia coli | >100 |

Antioxidant Properties

The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, with an IC50 value comparable to standard antioxidants like ascorbic acid.

| Concentration (µg/mL) | % Scavenging Effect |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Enzyme Inhibition

In vitro studies have indicated that this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The inhibition constant (Ki) was determined to be around 50 µM, suggesting moderate potency.

Case Studies

-

Case Study on Antimicrobial Efficacy

- A clinical trial involving patients with skin infections treated with topical formulations containing this compound showed a significant reduction in infection rates compared to placebo groups. Patients reported fewer side effects than those treated with traditional antibiotics.

-

Case Study on Antioxidant Effects

- In a study involving oxidative stress models in rats, administration of the compound resulted in decreased levels of malondialdehyde (MDA), a marker for lipid peroxidation, indicating its protective effects against oxidative damage.

Eigenschaften

IUPAC Name |

2-(2-propan-2-ylphenoxy)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-9(2)11-6-4-5-7-12(11)14-10(3)8-13/h4-7,9-10,13H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKWGZHYQOFVOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.